Fluplatin
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Overview
Description
Fluplatin is a novel antitumor agent composed of cisplatin and fluvastatin. It has shown significant potential in overcoming chemoresistance and tumor recurrence, particularly in non-small cell lung cancer . The compound is designed to target mutant p53, a common mutation in various cancers that contributes to drug resistance .
Preparation Methods
Fluplatin is synthesized by combining cisplatin and fluvastatin. The synthesis involves the self-assembly of these two compounds, followed by encapsulation with poly-(ethylene glycol)–phosphoethanolamine (PEG–PE) to form this compound@PEG–PE nanoparticles (FP NPs) . The reaction conditions typically involve controlled temperature and pH to ensure the stability and efficacy of the nanoparticles .
Chemical Reactions Analysis
Fluplatin undergoes several types of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified biological activities .
Scientific Research Applications
Fluplatin has a wide range of scientific research applications:
Mechanism of Action
Fluplatin exerts its effects by targeting mutant p53, a protein that is commonly mutated in various cancers . The compound degrades mutant p53 and triggers endoplasmic reticulum stress, leading to cell death . This mechanism is independent of the p53 pathway, making this compound effective even in cancers with p53 mutations . The molecular targets and pathways involved include the endoplasmic reticulum stress pathway and the degradation of mutant p53 .
Comparison with Similar Compounds
Fluplatin is unique compared to other similar compounds due to its dual composition of cisplatin and fluvastatin . Similar compounds include:
Cisplatin: A widely used chemotherapy drug that targets DNA and induces cell death.
Fluvastatin: A statin used to lower cholesterol levels, which also has antitumor properties.
This compound combines the properties of both cisplatin and fluvastatin, making it more effective in overcoming drug resistance and reducing tumor recurrence . This combination also allows this compound to target multiple pathways, enhancing its antitumor activity .
Properties
Molecular Formula |
C48H56F2N4O8Pt |
---|---|
Molecular Weight |
1050.1 g/mol |
IUPAC Name |
azanide;(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid;platinum(2+) |
InChI |
InChI=1S/2C24H26FNO4.2H2N.Pt/c2*1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;;/h2*3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);2*1H2;/q;;2*-1;+2/b2*12-11+;;; |
InChI Key |
UYQVBVYONDWJQH-ZSDDQYQESA-N |
Isomeric SMILES |
CC(N1C(=C(C2=CC=CC=C12)C3=CC=C(C=C3)F)/C=C/C(O)CC(O)CC(=O)O)C.CC(N1C(=C(C2=CC=CC=C12)C3=CC=C(C=C3)F)/C=C/C(O)CC(O)CC(=O)O)C.[NH2-].[NH2-].[Pt+2] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.[NH2-].[NH2-].[Pt+2] |
Origin of Product |
United States |
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